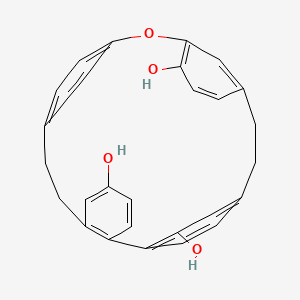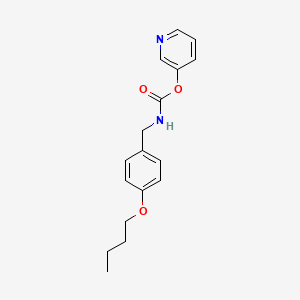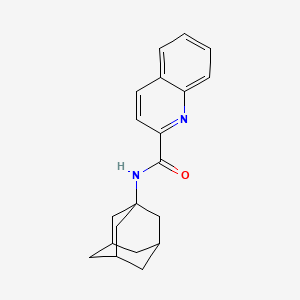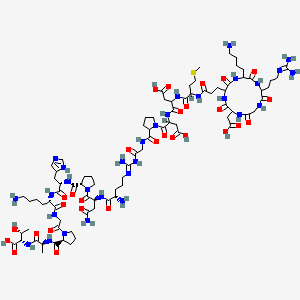
Riccardin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Riccardin C is a macrocyclic bis(bibenzyl) compound, known for its unique structural properties and biological activities. It is a secondary metabolite isolated from various plant species, including the Siberian cowslip subspecies Primula veris subsp. macrocalyx, Reboulia hemisphaerica, and the Chinese liverwort Plagiochasma intermedium
準備方法
Synthetic Routes and Reaction Conditions: The total synthesis of Riccardin C was first achieved in 2005. The synthesis involves a key macrocyclization step facilitated by palladium-catalyzed intramolecular Suzuki-Miyaura coupling . The synthetic route typically includes the following steps:
- Formation of the bibenzyl units through standard organic synthesis techniques.
- Coupling of these units using palladium-catalyzed reactions to form the macrocyclic structure.
- Final deprotection and purification steps to yield this compound.
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthesis in a laboratory setting provides a foundation for potential scale-up. The use of palladium-catalyzed coupling reactions is crucial, and optimizing these conditions for larger-scale production would be a key focus.
化学反応の分析
Types of Reactions: Riccardin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives, depending on the substituent introduced.
科学的研究の応用
Riccardin C has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrocyclic bis(bibenzyl) structures and their reactivity.
Biology: Investigated for its antifungal and antibacterial properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism by which Riccardin C exerts its effects involves interaction with various molecular targets and pathways:
Molecular Targets: this compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial in inflammation and cancer progression.
類似化合物との比較
Cavicularin: Another macrocyclic bis(bibenzyl) compound with similar structural features but different biological activities.
Marchantin A: A related bis(bibenzyl) compound with notable antifungal properties.
Uniqueness of Riccardin C: this compound stands out due to its specific biological activities and the unique macrocyclic structure that influences its reactivity and interactions with biological targets. Its synthesis also presents unique challenges and opportunities for developing new synthetic methodologies .
特性
CAS番号 |
84575-08-6 |
|---|---|
分子式 |
C28H24O4 |
分子量 |
424.5 g/mol |
IUPAC名 |
14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-5,16,24-triol |
InChI |
InChI=1S/C28H24O4/c29-22-9-13-24-21(17-22)8-3-18-4-10-23(11-5-18)32-28-16-20(7-14-26(28)30)2-1-19-6-12-25(24)27(31)15-19/h4-7,9-17,29-31H,1-3,8H2 |
InChIキー |
JMKSVONWZFVEAI-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)O)C3=C(C=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(4,7-Dimethyl-1,2-benzoxazol-3-yl)oxy]ethanamine](/img/structure/B10852875.png)
![2,2,2-Trifluoroacetic acid;3,10,11-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-olate](/img/structure/B10852886.png)
![1-[2-[(2,5-Diamino-5-oxopentanoyl)amino]-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10852888.png)


![trisodium;1-amino-4-[4-[[6-chloro-4-(3-sulfonatophenyl)imino-1H-1,3,5-triazin-2-ylidene]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B10852899.png)

![Ethyl 15-chloro-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate](/img/structure/B10852907.png)
![3-((3aR,10aR)-2-Methyl-2,3,3a,4,10,10a-hexahydro-1H-2,4a-diaza-cyclopenta[b]fluoren-9-yl)-4-(1-methyl-1H-indol-3-yl)-pyrrole-2,5-dione; hydrochloride](/img/structure/B10852919.png)
![(6aR,12bR)-6-Methyl-5,6,6a,7,8,12b-hexahydro-benzo[a]phenanthridine-9,10-diol](/img/structure/B10852922.png)
